4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Description
4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.24. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation of Fluorinated Compounds
Research into the microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate of substances like 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide. Microbial degradation pathways are essential for evaluating the biodegradability and environmental impact of fluorinated chemicals. Studies have investigated the degradation of precursor chemicals to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent environmental contaminants. This research is crucial for understanding how these compounds, and potentially this compound, behave in the environment (Liu & Avendaño, 2013).
Synthetic Applications and Fluorinated Alternatives
The synthesis of fluorinated compounds, including this compound, is a significant area of research due to their applications in various industrial and commercial products. Studies on practical synthesis methods, such as the one reported for 2-Fluoro-4-bromobiphenyl, provide insights into the challenges and solutions for synthesizing fluorinated intermediates efficiently. Such research contributes to the broader understanding and development of novel fluorinated compounds with potential applications in medicine, materials science, and beyond (Qiu et al., 2009).
Health and Environmental Risks of PFASs and Alternatives
The review of polymer of low concern and regulatory criteria to fluoropolymers, including compounds related to this compound, underscores the distinct properties of fluoropolymers from other PFAS classes. These materials, due to their stability and insolubility, pose unique challenges and considerations for environmental and health risk assessments. Understanding the toxicological profile and environmental behavior of fluorinated alternatives helps in assessing their suitability as safer substitutes for more harmful PFASs (Henry et al., 2018).
Properties
IUPAC Name |
4-fluoro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNIGIRUNVSLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.